

Core Drug Characteristics and Mechanism of Action

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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The table below summarizes the key technical characteristics of **afuresertib**.

Feature	Description
Drug Name	Afuresertib (developmental codes: LAE002, GSK2110183, ASB183) [1]
Pharmacological Class	ATP-competitive, small-molecule inhibitor [2] [3]
Target	Pan-AKT inhibitor (targets AKT1, AKT2, AKT3) [1]
Primary Mechanism	Reversibly competes with ATP for the kinase domain of AKT, inhibiting its phosphorylation and subsequent activation of downstream substrates involved in cell survival and proliferation [2] [3].
Administration	Oral [2]

Afuresertib acts as a potent, low-nanomolar inhibitor that binds to the ATP-binding pocket of AKT, preventing its activation. This inhibition blocks the phosphorylation of key AKT substrates such as GSK-3 β and FOXO family proteins, leading to cell cycle arrest and apoptosis [3].

Preclinical and Clinical Efficacy Data

Afuresertib has shown activity across various cancer types in preclinical and clinical studies.

Cancer Type / Model	Experimental Model	Findings / Efficacy Endpoints	Proposed Mechanism / Biomarkers
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| **Hematologic Malignancies** (Phase I Trial) [2] | Patients with advanced/refractory disease (N=73) | • **MTD**: 125 mg/day • **ORR**: 3 PR, 3 MR (Multiple Myeloma) | Single-agent activity; manageable toxicity profile (nausea, diarrhea) | | **Malignant Pleural Mesothelioma (MPM)** (Preclinical) [3] | Six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) | • **IC₅₀**: Tumor-specific cytotoxicity • **Apoptosis**: ↑ Caspase-3/7 activity • **Cell Cycle**: G1 phase arrest | ↑ p21WAF1/CIP1 expression; ↓ phosphorylation of GSK-3β/FOXO; synergy with cisplatin | | **Platinum-Resistant Ovarian Cancer (PROC)** (Phase II Trial) [1] | Patients (N=150) randomized to **afuresertib** + paclitaxel vs. paclitaxel | • **PFS**: 4.3 mo (combo) vs 4.1 mo (mono) (HR 0.7, P=0.139) • **OS**: 11.2 mo (combo) vs 13.1 mo (mono) (HR 1.2) • **Biomarker Subgroup**: Improved PFS in p-AKT-positive tumors | Potential predictive biomarker: p-AKT positivity by IHC |

Detailed Experimental Protocol

For researchers aiming to replicate key preclinical findings, the following methodology outlines the in vitro assessment of **afuresertib**'s efficacy in Malignant Pleural Mesothelioma (MPM) cell lines [3].

- **Cell Lines**: Use six MPM cell lines (e.g., ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-H290, NCI-H2052) and one normal mesothelial cell line (MeT-5A) as a control.
- **Drug Preparation**: Prepare a 10 mM stock solution of **afuresertib** in DMSO. Perform serial dilutions in cell culture medium to achieve the desired treatment concentrations (e.g., ranging from 0.1 to 10 μM).
- **Viability and IC₅₀ Assay**: Seed cells in 96-well plates. After 24 hours, treat with **afuresertib** or vehicle control (DMSO) for 72 hours. Determine cell viability using a standard MTT or CellTiter-Glo assay. Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response model).
- **Apoptosis Assay (Caspase Activity)**: Treat cells (e.g., ACC-MESO-4, MSTO-211H) with **afuresertib** at IC₅₀ for 24-48 hours. Measure apoptosis using a Caspase-Glo 3/7 assay kit to quantify caspase-3 and caspase-7 activities.

- **Cell Cycle Analysis:** After treating cells with **afuresertib** for 24 hours, fix with 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases.
- **Western Blot Analysis:** Lyse treated cells and quantify protein content. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-GSK-3 β (Ser9), FOXO1/3a, p21, and β -actin (loading control). Use HRP-conjugated secondary antibodies and detect signals via chemiluminescence.
- **Combination Studies with Cisplatin:** Co-treat cells with **afuresertib** and increasing concentrations of cisplatin for 72 hours. Analyze combination effects using the Combination Index (CI) method according to Chou-Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

PI3K/AKT Pathway and Afuresertib's Role

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which **afuresertib** exerts its inhibitory effect.



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This diagram shows that **auresertib** acts as an ATP-competitive inhibitor, directly binding to AKT and preventing its activation and subsequent regulation of downstream pro-survival and apoptotic effectors [1]

[3].

Research and Development Considerations

- **Biomarker-Driven Strategy:** The efficacy of **afuresertib**, like other AKT inhibitors, may be dependent on tumor biomarker status. The phase II trial in ovarian cancer suggested a more pronounced benefit in patients with phospho-AKT-positive tumors [1]. Future clinical trials should prioritize biomarker-enriched patient populations.
- **Combination Therapy Rationale:** Preclinical data demonstrates that **afuresertib** can enhance the cytotoxicity of conventional chemotherapy, such as cisplatin [3]. This supports the clinical investigation of **afuresertib** in combination regimens to overcome therapy resistance, a common consequence of PI3K/AKT/mTOR pathway hyperactivation [4] [5].
- **Clinical Safety Profile:** The most common treatment-related adverse events for **afuresertib** are gastrointestinal (e.g., nausea, diarrhea, dyspepsia), which have been generally manageable in clinical trials [2].

Afuresertib represents a technically validated tool for targeting the AKT node. Its future clinical application hinges on successful patient stratification via biomarkers and rational combination strategies.

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